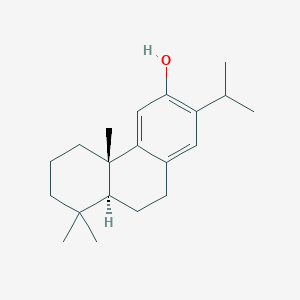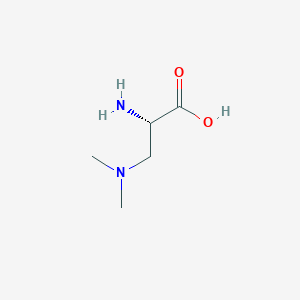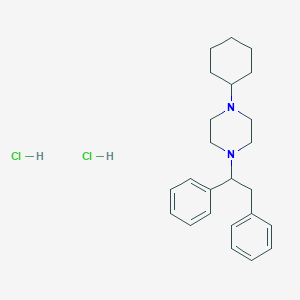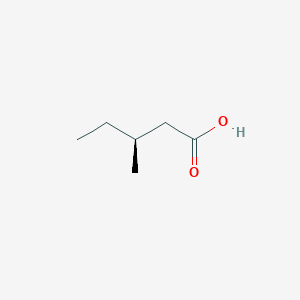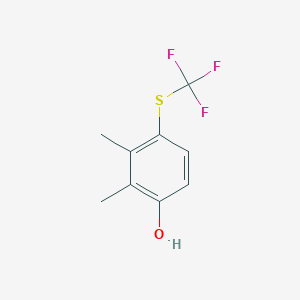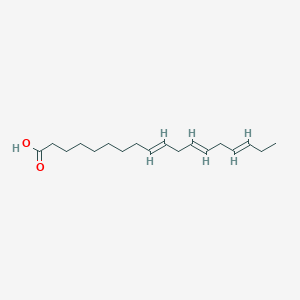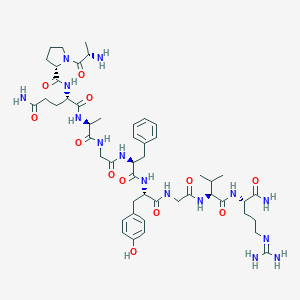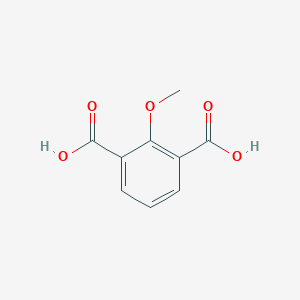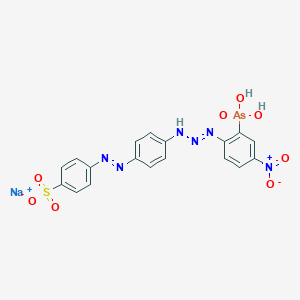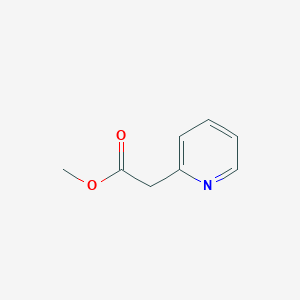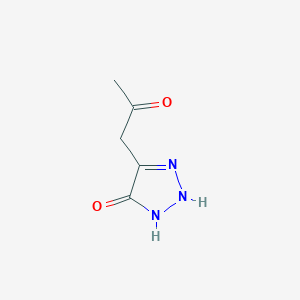
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one, also known as OPAT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolones and has been synthesized using various methods.
作用机制
The mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death.
生化和生理效应
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds or as a ligand in metal catalysis. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is also relatively easy to synthesize using the Huisgen 1,3-dipolar cycloaddition reaction.
However, one of the limitations of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its use should be carefully monitored.
未来方向
There are several future directions for the study of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one. One direction is the development of new synthetic methods for 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one and its potential use in drug discovery. Additionally, the use of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one as a fluorescent probe for biological imaging is an area of active research.
合成方法
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one can be synthesized using several methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, an alkyne and an azide react with each other in the presence of a copper catalyst to form a triazole ring. The resulting compound is then oxidized to form 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one.
科学研究应用
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has various applications in scientific research. It has been used as a ligand in metal catalysis, a building block in the synthesis of other compounds, and as a fluorescent probe for biological imaging. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has also been studied for its potential use in drug discovery due to its ability to inhibit certain enzymes.
属性
CAS 编号 |
127846-79-1 |
|---|---|
产品名称 |
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one |
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC 名称 |
4-(2-oxopropyl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)2-4-5(10)7-8-6-4/h2H2,1H3,(H2,6,7,8,10) |
InChI 键 |
ZFQDYRXDJQGRRW-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NNNC1=O |
规范 SMILES |
CC(=O)CC1=NNNC1=O |
同义词 |
4H-1,2,3-Triazol-4-one, 2,3-dihydro-5-(2-oxopropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
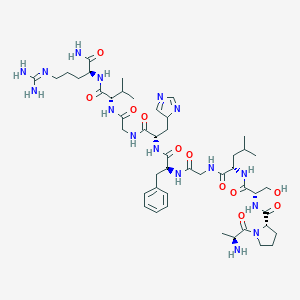
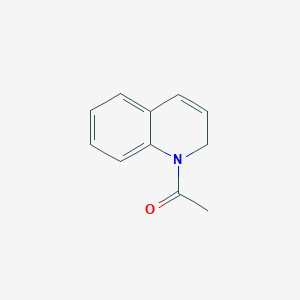
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
